molecular formula C7H12N4O B2442593 N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine CAS No. 1400636-33-0

N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine

Cat. No.: B2442593
CAS No.: 1400636-33-0
M. Wt: 168.2
InChI Key: DQCPHYCSORHFDW-UHFFFAOYSA-N
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Description

N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine: is a chemical compound that features a tetrahydropyran ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 4H-1,2,4-triazole under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring can influence the compound’s overall stability and reactivity, contributing to its biological effects.

Comparison with Similar Compounds

    Tetrahydro-2H-pyran-4-amine: Shares the tetrahydropyran ring but lacks the triazole ring.

    4H-1,2,4-triazole: Contains the triazole ring but lacks the tetrahydropyran ring.

Uniqueness: N-tetrahydro-2H-pyran-4-yl-N-(4H-1,2,4-triazol-4-yl)amine is unique due to the combination of both the tetrahydropyran and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(oxan-4-yl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-12-4-2-7(1)10-11-5-8-9-6-11/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCPHYCSORHFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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